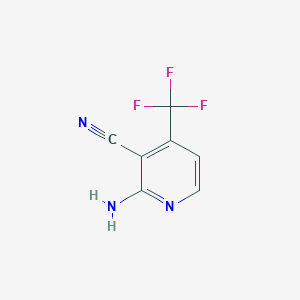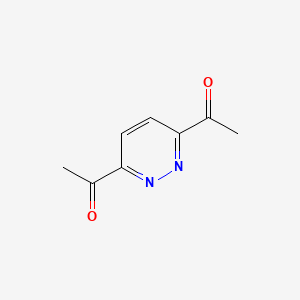
1,1'-(Pyridazine-3,6-diyl)diethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Pyridazine-3,6-diyl)diethanone is a chemical compound with the molecular formula C8H8N2O2 It belongs to the class of pyridazine derivatives, characterized by a pyridazine ring substituted with ethanone groups at the 3 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’-(Pyridazine-3,6-diyl)diethanone can be synthesized through several methods. One common approach involves the reaction of pyridazine with acetic anhydride in the presence of a catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: On an industrial scale, the synthesis of 1,1’-(Pyridazine-3,6-diyl)diethanone may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(Pyridazine-3,6-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethanone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridazine derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(Pyridazine-3,6-diyl)diethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism by which 1,1’-(Pyridazine-3,6-diyl)diethanone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1,1’-(Pyridazine-3,6-diyl)diethanone can be compared with other pyridazine derivatives, such as:
1,2-Dihydropyridazine-3,6-dione: Known for its different reactivity due to the presence of carbonyl groups.
3,6-Dimethylpyridazine: Lacks the ethanone groups, leading to different chemical properties and applications.
Eigenschaften
Molekularformel |
C8H8N2O2 |
|---|---|
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
1-(6-acetylpyridazin-3-yl)ethanone |
InChI |
InChI=1S/C8H8N2O2/c1-5(11)7-3-4-8(6(2)12)10-9-7/h3-4H,1-2H3 |
InChI-Schlüssel |
WDUKBCKRHKFVNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NN=C(C=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


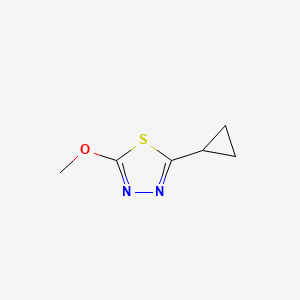
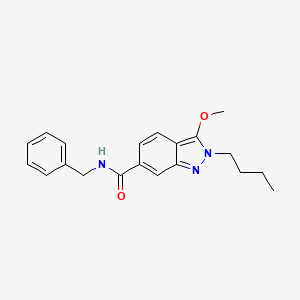
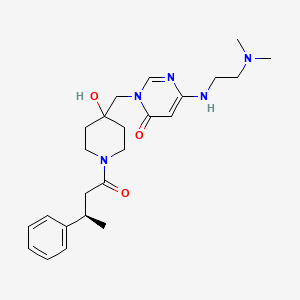

![2-[4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B13097209.png)

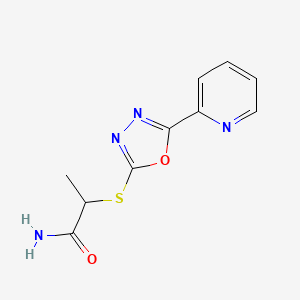
![2-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097217.png)
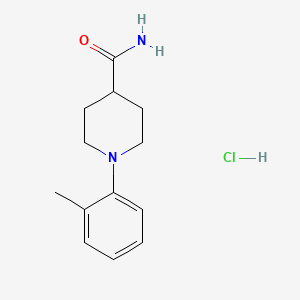

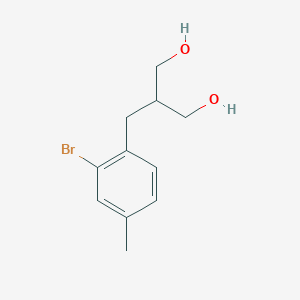

![[1,2,4]Triazolo[4,3-b]pyridazin-7-amine](/img/structure/B13097252.png)
